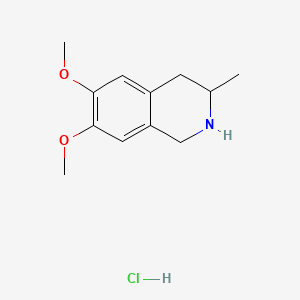

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Description

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS: 6266-97-3) is a tetrahydroisoquinoline alkaloid derivative characterized by a bicyclic aromatic structure with methoxy groups at positions 6 and 7, a methyl group at position 3, and a protonated secondary amine stabilized by hydrochloric acid. It is commercially available under names such as Salsolidine hydrochloride and is widely utilized in pharmacological and biochemical research due to its structural similarity to bioactive natural products .

Molecular Formula: C₁₂H₁₈ClNO₂ Molecular Weight: 243.73 g/mol (as per PubChem and commercial catalogs) . Key Features:

Properties

IUPAC Name |

6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-6,8,13H,4,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFAKYIZHAGJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2CN1)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-97-3 | |

| Record name | 6266-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a phenethylamine derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Functionalization Reactions

The tetrahydroisoquinoline core and methyl/methoxy substituents enable further derivatization:

(a) Oxidation Reactions

-

The tertiary amine undergoes oxidation to form iminium intermediates, which can react with nucleophiles (e.g., cyanide) to yield substituted derivatives.

-

Methoxy groups are resistant to oxidation under mild conditions but can be demethylated using strong acids (e.g., BBr₃) to generate catechol derivatives .

(b) Alkylation/Acylation

-

The secondary amine reacts with alkyl halides or acyl chlorides to produce N-alkylated or N-acylated analogs. For example:

Such modifications enhance lipophilicity for pharmacological studies .

(c) Acid-Base Reactions

-

The hydrochloride salt dissociates in aqueous solutions, regenerating the free base. This property is exploited in purification and salt metathesis reactions .

Table 2: Stability Under Various Conditions

Table 3: Reactivity vs. Analogous Compounds

Scientific Research Applications

Medicinal Chemistry

Huntington's Disease Treatment

6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a key intermediate in the synthesis of tetrabenazine, a medication used to treat Huntington's disease. Tetrabenazine functions primarily as a dopamine-depleting agent and is effective in managing chorea associated with this neurodegenerative disorder. The synthesis of this compound has been optimized to improve yield and reduce costs through innovative synthetic pathways .

Neuropharmacological Studies

Recent studies have explored the neuropharmacological properties of tetrahydroisoquinolines, including their potential effects on neurotransmitter systems. Compounds like this compound are being investigated for their ability to modulate dopamine and serotonin receptors, which could lead to new treatments for psychiatric disorders .

Case Study: Synthesis Optimization

A study published in MDPI demonstrated a novel approach using chiral intermediates to synthesize 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. The researchers reported a successful yield of 67% using specific reagents and conditions that favor diastereoselectivity . This indicates the compound's versatility and potential for producing various derivatives with tailored pharmacological profiles.

Case Study: Neuropharmacological Effects

Research has indicated that tetrahydroisoquinoline derivatives can exhibit significant neuroprotective effects. In vitro studies have shown that these compounds can influence neuronal survival and apoptosis pathways in models of neurodegeneration . Such findings underscore the therapeutic potential of this compound beyond its application as an intermediate in drug synthesis.

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological activities. The compound's molecular targets and pathways are still under investigation, but its potential to influence neurotransmitter systems and other cellular functions is a key area of research.

Comparison with Similar Compounds

Receptor Binding and Selectivity

Toxicity and Bioactivity

- Salsolinol (6,7-dimethoxy-THIQ·HCl, CAS: 2328-12-3) is a neuroactive compound implicated in Parkinson’s disease, whereas the target compound’s 3-methyl group may mitigate oxidative stress pathways linked to neurodegeneration .

Biological Activity

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (also known as heliamine) is a tetrahydroisoquinoline derivative that has garnered attention for its potential biological activities. This compound is primarily isolated from the Mexican cereoid cactus Backebergia militaris and exhibits various pharmacological properties that can be leveraged for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its tetrahydroisoquinoline backbone with methoxy groups at positions 6 and 7. The compound's molecular formula is and it has a molecular weight of approximately 256.71 g/mol.

Antiproliferative Effects

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antiproliferative effects against various cancer cell lines. A study involving the compound M1 (a related derivative) demonstrated its in vivo antiproliferative activity against dimethylhydrazine-induced colorectal carcinoma in albino Wistar rats. The administration of M1 at doses of 10 and 25 mg/kg for 15 days resulted in protective effects against cancer progression, evidenced by histopathological examinations and biochemical assays that showed reduced levels of inflammatory markers such as IL-6 and COX-2 .

The mechanism underlying the anti-cancer effects of tetrahydroisoquinoline derivatives appears to involve the inhibition of the IL-6/JAK2/STAT3 signaling pathway. M1 treatment was shown to downregulate the overexpression of IL-6, JAK2, and STAT3 mRNA levels, which are crucial in cancer cell proliferation and survival. This was further supported by quantitative western blot analysis demonstrating a reduction in phospho-JAK2 and phospho-STAT3 levels following treatment with M1 .

Neuroprotective Potential

Tetrahydroisoquinolines have also been studied for their neuroprotective properties. They may act as catechol-O-methyltransferase inhibitors (COMTIs), which are beneficial in treating neurodegenerative diseases like Parkinson's disease. The ability to inhibit COMT can enhance the bioavailability of dopamine in the brain, potentially improving motor function in patients .

Case Studies

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving chiral catalysts and asymmetric synthesis techniques. Recent advances have focused on optimizing yields and enantioselectivity using transition-metal-catalyzed reactions .

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value/Specification | Source |

|---|---|---|

| Melting Point | 194°C | |

| Solubility | Soluble in water | |

| Stability | Degrades with oxidizers, light-sensitive |

[Advanced] What strategies are recommended for analyzing decomposition products under thermal stress?

Answer:

Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) is effective for identifying decomposition products like CO, NOx, and HCl . Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC-UV monitoring can quantify degradation kinetics. For mechanistic insights, isotopic labeling (e.g., deuterated methoxy groups) paired with NMR spectroscopy helps trace bond cleavage pathways .

[Basic] Which spectroscopic methods are validated for characterizing this compound?

Answer:

Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for structural confirmation. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) . For deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives), mass spectrometry with isotopic pattern analysis ensures isotopic enrichment .

[Advanced] How to design stability studies evaluating compatibility with biological assay buffers?

Answer:

Buffer Selection: Test solubility and stability in phosphate-buffered saline (PBS), Tris-HCl (pH 7.4), and cell culture media (e.g., DMEM) at 37°C.

Time-Course Analysis: Use LC-MS to monitor degradation over 24–72 hours.

Oxidative Stress: Add hydrogen peroxide (0.1–1%) to simulate reactive oxygen species (ROS) in cellular environments .

Data Interpretation: Compare degradation profiles to establish buffer-specific half-lives. Contradictions in literature data often arise from buffer composition or temperature variations .

[Basic] What synthetic routes are documented for this compound, and what are their yield optimization challenges?

Answer:

The compound is synthesized via Bischler-Napieralski cyclization of phenethylamine derivatives, followed by methylation and hydrochloric acid salt formation . Key challenges include:

- Low Yields (<50%): Due to competing side reactions (e.g., over-methylation).

- Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

- Scale-Up Risks: Exothermic reactions require controlled temperature (<5°C) during cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.